5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c1-12-8-15(5-6-16(12)24-2)26(22,23)21-7-3-4-14(11-21)25-17-19-9-13(18)10-20-17/h5-6,8-10,14H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITVVKPZHWQILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps. One common approach includes the following steps:
Formation of the Bromopyrimidine Core: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a piperidine ring via cyclization reactions.
Coupling Reactions: The final step involves coupling the bromopyrimidine core with the piperidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: As mentioned earlier, the compound can be synthesized using coupling reactions, and it can also participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Pyrimidine Derivatives with Piperidine Substituents
5-Bromo-2-(piperidin-3-yloxy)pyrimidine (CAS 914347-73-2) :
This analog lacks the sulfonamide group but retains the bromopyrimidine core and piperidine-oxy linkage. Its molecular weight (251.13 g/mol) is lower than the target compound due to the absence of the bulky sulfonyl and aryl groups. The simplified structure may reduce metabolic stability compared to the sulfonamide-containing derivative .- 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine (CAS 1487136-75-3): Here, the piperidine ring is substituted with a trifluoromethyl group instead of a sulfonamide. ~3.2 for the target compound) .
Sulfonamide-Functionalized Pyrimidines
- The pyridine core reduces aromatic nitrogen density compared to pyrimidine, impacting π-π stacking interactions. Its synthesis involves sulfonylation of an amine precursor, a common strategy also applicable to the target compound .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide :
This derivative includes a morpholine ring and a sulfanyl linker. The thioether bridge increases flexibility but may reduce oxidative stability compared to the ether linkage in the target molecule .
Brominated Pyrimidines with Heterocyclic Appendages
- 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine :
Substituted with a dihydropyrazole group, this compound exhibits a planar nitroaryl moiety that enhances π-stacking but introduces steric hindrance. The dihydro-pyrazole may confer conformational rigidity, contrasting with the rotational freedom of the piperidine-sulfonamide group in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP* | Synthetic Route |
|---|---|---|---|---|
| Target Compound | ~450.3 | 4-Methoxy-3-methylphenylsulfonyl | ~3.2 | Sulfonylation of piperidine |
| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | 251.13 | Piperidine-oxy | ~1.8 | Nucleophilic substitution |
| 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine | 310.11 | CF₃-piperidine | ~2.5 | Buchwald-Hartwig amination |
| N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | 389.23 | 2,4-Difluorophenylsulfonyl | ~2.9 | Sulfonylation in pyridine |
*logP values estimated using computational tools (e.g., ChemAxon).
Biological Activity
5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant research findings.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁BrN₂O₄S |
| Molecular Weight | 441.3 g/mol |
| CAS Number | 1448066-42-9 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were assessed, revealing potent antibacterial effects.
Table: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5-Bromo-2-((1-(4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | 0.25 | Staphylococcus aureus |
| Other derivative A | 0.22 | Escherichia coli |
| Other derivative B | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's anticancer potential has been investigated in vitro, with studies demonstrating its ability to inhibit cancer cell proliferation. In one study, the compound showed IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming traditional chemotherapeutic agents like 5-Fluorouracil.
Table: Anticancer Activity Against MCF-7 Cells
| Compound | IC₅₀ (μM) | Comparison Compound |
|---|---|---|
| 5-Bromo-2-((1-(4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | 9.46 | 5-Fluorouracil (17.02 μM) |
Enzyme Inhibition
The enzyme inhibitory properties of the compound were also explored, particularly its effect on acetylcholinesterase (AChE). The results indicated significant inhibition, suggesting potential applications in treating neurodegenerative diseases.
Table: Enzyme Inhibition Data
| Compound | AChE Inhibition (%) |
|---|---|
| 5-Bromo-2-((1-(4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | 68% |
| Control Compound | 15% |
Study on Antimicrobial Resistance
A study published in ACS Omega highlighted the compound's effectiveness against resistant strains of bacteria. The research utilized time-kill assays to demonstrate that the compound not only inhibits growth but also exhibits bactericidal activity at higher concentrations .
Research on Anticancer Mechanisms
Another investigation focused on the mechanisms by which the compound induces apoptosis in cancer cells. The study found that treatment with this pyrimidine derivative led to increased levels of caspase enzymes, which are critical for programmed cell death .
Summary of Findings
The biological activity of 5-Bromo-2-((1-(4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine demonstrates promising therapeutic potential across multiple domains:
- Antimicrobial : Effective against various bacterial strains with low MIC values.
- Anticancer : Inhibitory effects on cancer cell proliferation with favorable IC₅₀ values.
- Enzyme Inhibition : Significant inhibition of AChE suggests neuroprotective potential.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is typical for such sulfonyl-piperidine-pyrimidine derivatives. Key steps include:
- Sulfonylation : Reacting the piperidine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl-piperidine moiety. Purification via column chromatography is critical to isolate intermediates .
- Coupling : The bromopyrimidine core can be coupled to the sulfonyl-piperidine intermediate using nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., DMF, 60–80°C). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrimidine to piperidine) and exclusion of moisture .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | NaOH, DCM, RT, 12h | 72–78 | >95% |
| Coupling | DMF, 80°C, 24h | 65–70 | >97% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR resolves the piperidin-3-yloxy linkage (δ 3.5–4.5 ppm for oxy protons) and sulfonyl group (δ 7.2–7.8 ppm for aromatic protons) .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles. For example, piperidine ring puckering and sulfonyl group planarity can be validated (mean C–C bond length: 1.52 Å; R factor: <0.05) .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for bromine (1:1 ratio for 79Br/81Br at m/z ~450–455) .
Advanced Research Questions
Q. How can mechanistic pathways for sulfonyl-piperidine coupling to bromopyrimidine be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR to track sulfonate intermediate formation (e.g., S=O stretching at 1150–1250 cm⁻¹).
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for SNAr pathways. For example, the transition state for piperidine oxygen attacking the pyrimidine C2 position can be modeled (ΔG‡ ≈ 25–30 kcal/mol) .
- Isotopic Labeling : Use deuterated piperidine to confirm proton transfer mechanisms during coupling .
Q. What strategies resolve contradictions between predicted and observed spectral data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer :
- Dynamic NMR : Variable-temperature 1H NMR identifies conformational flexibility in the piperidine ring (e.g., chair-to-boat transitions causing signal broadening at 25–50°C) .
- 2D-COSY/HSQC : Correlate coupling between the methoxy group (δ 3.8 ppm) and adjacent methyl protons (δ 2.3 ppm) to confirm substitution patterns .
- Crystallographic Validation : Single-crystal X-ray structures override ambiguous NMR assignments, particularly for regioisomeric byproducts .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS:
- Major Degradant : Hydrolysis of the sulfonyl group to sulfonic acid (observed at m/z +18) .
- Light Sensitivity : UV irradiation (254 nm, 48h) induces bromine radical formation, leading to debrominated pyrimidine (confirmed by loss of 79Br/81Br isotope pattern) .
- Data Table :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 25°C, dark | Hydrolysis | >6 months |
| 40°C/75% RH | Oxidation | 3 weeks |
| UV light | Debromination | 10 days |
Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar sulfonyl-piperidine derivatives?
- Methodological Answer :
- Source Comparison : Lower yields (e.g., 50–60% in vs. 70–78% in ) may stem from varying purification techniques (e.g., column chromatography vs. recrystallization).
- Impactor Analysis : Trace moisture during coupling reduces yields by hydrolyzing the bromopyrimidine intermediate. Karl Fischer titration of solvents (<50 ppm H2O) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
